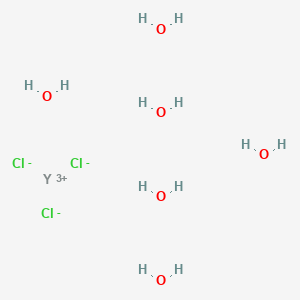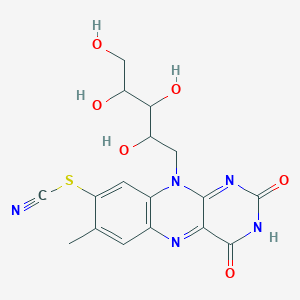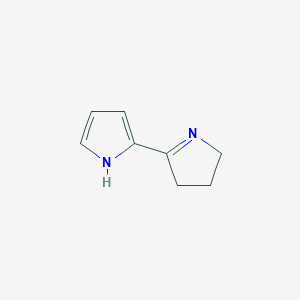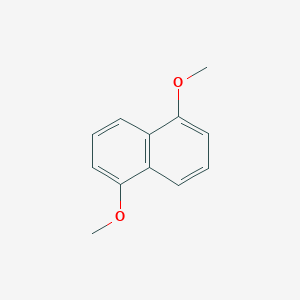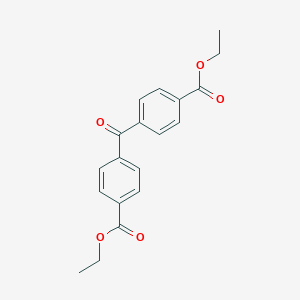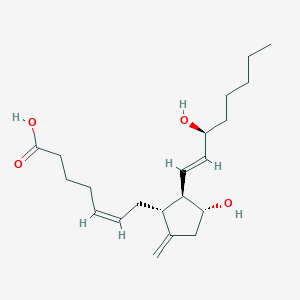
9-脱氧-9-亚甲基前列腺素E2
概述
描述
9-deoxy-9-methylene Prostaglandin E2: is a stable, isosteric analog of Prostaglandin E2. This compound retains the biological profile of Prostaglandin E2 but with fewer side effects. It is known for its ability to decrease blood pressure in rats and stimulate the gerbil colon and primate uterus with the same potency as Prostaglandin E2 .
科学研究应用
化学: 在化学中,9-脱氧-9-亚甲基前列腺素E2被用作模型化合物来研究前列腺素类似物的反应性和稳定性。 它也用于合成其他前列腺素衍生物 .
生物学: 在生物学研究中,该化合物用于研究前列腺素的生理作用。 它在研究血压调节和胃肠道运动机制方面特别有用 .
医学: 在医学上,this compound正在研究其潜在的治疗应用。 它正在研究其降低血压和刺激平滑肌收缩的能力,这可能对治疗高血压和胃肠道疾病有意义 .
工业: 在制药行业,该化合物用于开发靶向前列腺素受体的新药。 它也用于生产基于前列腺素的药物 .
作用机制
9-脱氧-9-亚甲基前列腺素E2的作用机制涉及它与前列腺素受体的相互作用。该化合物与这些受体结合并激活信号通路,导致各种生理效应。 主要分子靶标包括前列腺素E2受体,它们参与血压和平滑肌收缩的调节 .
安全和危害
未来方向
准备方法
合成路线和反应条件: 9-脱氧-9-亚甲基前列腺素E2的合成涉及对前列腺素E2结构的修饰这通常通过一系列有机反应实现,包括氧化、还原和取代反应 .
工业生产方法: this compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。 该化合物通常通过多步过程合成,从市售前体开始 .
化学反应分析
反应类型:
氧化: 该化合物可以进行氧化反应,其中亚甲基可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物中的双键,导致形成还原衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 取代反应通常涉及使用卤化剂和亲核试剂.
相似化合物的比较
类似化合物:
前列腺素E2: 母体化合物,以其广泛的生物活性而闻名。
9-脱氧-9-亚甲基-16,16-二甲基前列腺素E2: 一种有效的类似物,在体内具有延长半衰期.
独特性: 9-脱氧-9-亚甲基前列腺素E2的独特之处在于,与前列腺素E2相比,它具有稳定性和更少的副作用。 它保留了前列腺素E2的生物活性,但副作用更少,这使其成为研究和治疗应用中的一种宝贵化合物 .
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEJXDXJUFQESA-DLMPNJEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61263-32-9 | |
| Record name | 9-Deoxy-9-methylene-PGF2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9-deoxy-9-methylene-Prostaglandin E2 in the context of the provided research papers?
A1: Both research papers focus on enhancing tissue regeneration and viral transduction using compounds that influence specific signaling pathways. 9-deoxy-9-methylene-Prostaglandin E2 is mentioned as a prostaglandin analog in the context of activating the prostaglandin signaling pathway. [, ] This suggests its potential role in promoting tissue growth and regeneration.
Q2: How does 9-deoxy-9-methylene-Prostaglandin E2 compare to other prostaglandin analogs mentioned in the research, specifically regarding their potential in tissue regeneration?
A2: The research papers list 9-deoxy-9-methylene-Prostaglandin E2 alongside various other prostaglandin analogs, all recognized for their ability to activate the prostaglandin signaling pathway. [, ] While the papers don't directly compare the efficacy of these analogs, they highlight the potential of this class of compounds in stimulating tissue growth. Further research is needed to determine the specific advantages and disadvantages of 9-deoxy-9-methylene-Prostaglandin E2 compared to other analogs in various tissue regeneration applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

